AChE/BChE-IN-18
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H37N3O5S |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-6-[[3-(dimethylcarbamoyloxy)phenyl]methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37N3O5S/c1-32(2)29(36)38-22-6-4-5-18(12-22)16-33-8-7-23-24(17-33)39-26(25(23)27(34)37-3)31-28(35)30-13-19-9-20(14-30)11-21(10-19)15-30/h4-6,12,19-21H,7-11,13-17H2,1-3H3,(H,31,35) |
InChI Key |
UOYQDSWAXQIUQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)CN2CCC3=C(C2)SC(=C3C(=O)OC)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ache/bche in 18
Retrosynthetic Analysis and Synthetic Pathways for AChE/BChE-IN-18 and Related Analogs
The synthesis of this compound, identified as compound 4g in some literature, and its analogs often involves a convergent strategy, where key fragments are synthesized separately and then coupled. medchemexpress.com A common retrosynthetic disconnection would break the molecule down into a core scaffold, often a heterocyclic system, and various side chains that can be modified to explore structure-activity relationships (SAR). For instance, the synthesis of related cholinesterase inhibitors frequently involves building upon a central ring system, such as quinoxaline (B1680401), benzopyrano[4,3-b]pyrrole, or tacrine (B349632), and then introducing different functional groups. nih.govmdpi.com
The synthesis of dual inhibitors like this compound often starts from commercially available or readily prepared precursors. For example, the synthesis of related benzohydrazide (B10538) derivatives, which also exhibit AChE and BChE inhibitory activity, begins with the reaction of a benzohydrazide with a substituted benzaldehyde. hilarispublisher.com Similarly, the synthesis of oxazole (B20620) benzylamine (B48309) derivatives involves the N-alkylation of a chloro-arylethenyl-oxazole precursor. tandfonline.com These general pathways highlight a modular approach to synthesis, allowing for the generation of a library of analogs by varying the starting materials.
Methodological Approaches to Chemical Synthesis
Conventional Synthetic Methods
Traditional synthetic methods for preparing cholinesterase inhibitors, including compounds structurally related to this compound, typically involve multi-step sequences using standard laboratory techniques. These methods often rely on refluxing reactants in suitable solvents for several hours to achieve the desired chemical transformations. hilarispublisher.com For example, the synthesis of pyridopyrimidine derivatives has been achieved through a multicomponent reaction under solvent-free conditions, which can be considered a greener approach to conventional synthesis. researchgate.net The synthesis of various heterocyclic compounds, which form the core of many AChE/BChE inhibitors, often employs well-established named reactions in organic chemistry. These conventional methods, while reliable, can sometimes be time-consuming and may require significant purification efforts. hilarispublisher.comgoogle.com
Advanced Synthetic Techniques (e.g., Microwave-Assisted Organic Synthesis)
To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of cholinesterase inhibitors. hilarispublisher.com MAOS offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields and product purities. hilarispublisher.commdpi.com This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a more efficient energy transfer compared to conventional heating methods. hilarispublisher.com The synthesis of various benzohydrazide, azobenzene, and pyridopyrimidine derivatives with AChE and BChE inhibitory activity has been successfully achieved using microwave irradiation, demonstrating the versatility and efficiency of this advanced synthetic technique. hilarispublisher.commdpi.comnih.gov
Design and Generation of Structural Derivatives and Libraries for Research
Rationale for Scaffold Modifications and Functional Group Derivatization
The design and synthesis of structural derivatives of lead compounds like this compound are central to medicinal chemistry efforts to optimize their biological activity. The primary rationale for scaffold modification and functional group derivatization is to explore the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profiles. acs.org
Researchers often modify the core scaffold of a molecule to investigate its impact on binding to the target enzymes, AChE and BChE. For instance, replacing a carbon-based ring system with a sulfur-containing one in conformationally restricted rivastigmine (B141) analogs led to a significant increase in inhibitory activity. nih.gov Functional group derivatization involves introducing or altering substituents on the molecular scaffold. This can influence various factors, including the compound's ability to form hydrogen bonds, its lipophilicity, and its electronic properties, all of which can affect its interaction with the active site of the enzymes. mdpi.com For example, the introduction of fluorine atoms or other electron-withdrawing groups into a molecule can significantly alter its inhibitory potency and selectivity. nih.gov
The generation of compound libraries with diverse structural modifications allows for a systematic exploration of the chemical space around a lead compound, facilitating the identification of derivatives with improved therapeutic potential. mdpi.com
Strategies for Enantioselective Synthesis and Stereoisomer Evaluation
Many biologically active molecules, including cholinesterase inhibitors, are chiral and can exist as enantiomers. These stereoisomers can exhibit different pharmacological and toxicological properties. Therefore, the enantioselective synthesis and evaluation of individual stereoisomers are crucial aspects of drug development. nih.gov
Strategies for enantioselective synthesis aim to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. The synthesis of optically pure enantiomers of tacrine-iminosugar heterodimers, for instance, allowed for the investigation of the enantioselectivity of AChE and BChE inhibition. nih.govresearchgate.net
Once the individual stereoisomers are obtained, their biological activity is evaluated separately. This allows researchers to determine if one enantiomer is more potent or selective than the other. For example, studies on physostigmine (B191203) derivatives have shown that the levorotatory isomers are generally more active as cholinesterase inhibitors. acs.org The evaluation of stereoisomers provides valuable insights into the three-dimensional requirements for effective binding to the target enzymes and can lead to the development of more potent and safer drugs. acs.org
Biochemical Characterization of Ache/bche in 18 Inhibition Profiles
In Vitro Enzyme Inhibition Assays
The inhibitory effects of AChE/BChE-IN-18 on cholinesterase activity are primarily determined through in vitro enzyme inhibition assays. These assays are fundamental in characterizing the potency and mechanism of action of potential inhibitors.
Spectrophotometric Methodologies for Cholinesterase Activity Determination
A widely employed technique for measuring cholinesterase activity and its inhibition is the modified Ellman's method. scielo.brbioline.org.brmdpi.com This spectrophotometric assay relies on the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATC) for AChE or butyrylthiocholine (B1199683) (BTC) for BChE, by the respective enzyme. nih.gov This enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored anion, 5-thio-2-nitrobenzoate. scielo.br The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm, which is directly proportional to the enzyme's activity. scielo.brpublichealthtoxicology.com
In a typical assay, the reaction mixture includes the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer, often a phosphate (B84403) buffer at a physiological pH. bioline.org.brnih.gov To determine the inhibitory effect of a compound like this compound, it is pre-incubated with the enzyme before the addition of the substrate. bioline.org.br The reduction in the rate of color development in the presence of the inhibitor, compared to a control without the inhibitor, indicates the degree of enzyme inhibition. scielo.br
Quantification of Inhibitory Potency (IC50 Values)
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. tandfonline.com This value is a crucial parameter for comparing the effectiveness of different inhibitors.
For this compound, also referred to as compound 4g in some literature, it has been identified as a dual inhibitor of both AChE and BChE. medchemexpress.commedchemexpress.com Research has reported an IC50 value of 0.315 µM for its inhibition of acetylcholinesterase. medchemexpress.commedchemexpress.com
Interactive Data Table: IC50 Values for this compound
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 0.315 medchemexpress.commedchemexpress.com |
| Butyrylcholinesterase (BChE) | Data Not Available |
Enzyme Selectivity Profiling of this compound
Understanding the selectivity of an inhibitor for AChE versus BChE is critical, as it can influence its therapeutic potential and side-effect profile. heraldopenaccess.usoup.com
Differential Inhibition of Acetylcholinesterase versus Butyrylcholinesterase
This compound is characterized as a dual inhibitor, meaning it targets both acetylcholinesterase and butyrylcholinesterase. medchemexpress.commedchemexpress.com While the IC50 value for AChE is established, the corresponding value for BChE for this particular compound is not specified in the available information. The difference in the chemical structure of the active sites of AChE and BChE allows for the design of inhibitors with varying degrees of selectivity. plos.org For instance, the active site gorge of AChE is narrower than that of BChE, which can be exploited to achieve selective inhibition. mdpi.com
Comparative Selectivity Index Determination
The selectivity index (SI) is a quantitative measure of an inhibitor's preference for one enzyme over another. It is typically calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE (SI = IC50(BChE) / IC50(AChE)). dk-chem.pl A higher SI value indicates greater selectivity for AChE, while a value less than 1 suggests a preference for BChE. For truly selective inhibitors, this ratio can be significant. nih.gov
As the IC50 value for BChE for this compound is not available, a definitive selectivity index cannot be calculated at this time. To determine the selectivity profile of this compound, further experimental data on its inhibitory activity against BChE is required.
Kinetic Studies of Enzyme-Inhibitor Interaction
Kinetic studies are essential for elucidating the mechanism by which an inhibitor interacts with its target enzyme. These studies can reveal whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, uncompetitive, or a mixed type of inhibition. mdpi.comfrontiersin.org This is often determined by analyzing Lineweaver-Burk or Dixon plots, which graphically represent the enzyme kinetics in the presence and absence of the inhibitor. researchgate.netdergipark.org.tr
For this compound, specific details regarding the kinetic mechanism of its interaction with either AChE or BChE are not provided in the currently available search results. Such studies would involve measuring the initial reaction velocities at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor. frontiersin.org
Determination of Inhibition Mechanism (Competitive, Non-Competitive, Mixed-Type)
Kinetic studies have been instrumental in elucidating the mechanism by which this compound exerts its inhibitory effects. Research indicates that this compound acts as a selective inhibitor of BChE. nih.gov Initial screenings showed that at a concentration of 10 μM, compound 18 produced a significant inhibitory effect on BChE (58.4%), while its impact on acetylcholinesterase (AChE) was minimal (11.1%). nih.gov
Further enzymatic kinetic studies on BChE have characterized this compound as a mixed-type inhibitor . nih.gov This classification is derived from the observation that the presence of the inhibitor leads to a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km). nih.gov This dual effect signifies that this compound does not solely compete with the substrate for the active site but can bind to both the free enzyme and the enzyme-substrate (Michaelis) complex. nih.gov
Calculation of Inhibition Constants (Ki)
The potency of this compound as a mixed-type inhibitor of BChE is quantified by its inhibition constants (Ki), which describe the equilibrium between the inhibitor and the enzyme. For a mixed-type inhibitor, two distinct constants are determined: the competitive inhibition constant (Kic) and the uncompetitive inhibition constant (Kiu).
Kic represents the inhibition constant for the binding of the inhibitor to the free enzyme.
Kiu represents the inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.
For this compound, these constants have been experimentally determined for its interaction with BChE. nih.gov
Table 1: Inhibition Constants for BChE Inhibition by this compound
| Compound | Kic (μM) | Kiu (μM) |
|---|---|---|
| This compound | 0.93 ± 0.13 | 2.31 ± 0.32 |
Data are presented as mean ± SEM from three experiments. nih.gov
Substrate Competition Analysis
The mixed-type inhibition profile of this compound inherently involves competition with the substrate. nih.gov The ability of the inhibitor to increase the Km value indicates that there is a competitive component to its mechanism; it interferes with the binding of the substrate to the free enzyme. nih.gov Concurrently, its ability to decrease the Vmax demonstrates an uncompetitive component, where it binds to the enzyme-substrate complex to form an inactive ternary complex. nih.gov This means that the inhibitor's binding affinity is affected by the presence of the substrate, and it can inhibit the enzyme regardless of whether the substrate is already bound. nih.gov
Studies on cholinesterase inhibition mechanisms show that the binding of a ligand can be influenced by the substrate concentration. researchgate.netnih.gov For mixed-type inhibitors like this compound, the inhibitor can bind to both the free enzyme, directly competing with the substrate, and the enzyme-substrate complex, which is a characteristic of uncompetitive inhibition. nih.gov The determined Kic and Kiu values quantify these distinct binding affinities. nih.gov
Computational Investigations and Molecular Interactions of Ache/bche in 18
Molecular Modeling Approaches in Inhibitor Design
Molecular modeling is a cornerstone of modern drug discovery, encompassing a range of computational techniques used to represent and simulate the behavior of molecules. For cholinesterase inhibitors, these approaches are broadly categorized into ligand-based and structure-based methods, both of which are critical for designing compounds with high potency and selectivity.
Ligand-based pharmacophore modeling is a powerful strategy employed when the three-dimensional structure of the target enzyme is unknown or when researchers want to understand the common chemical features among a set of known active compounds. frontiersin.orgnih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect.
In the search for novel cholinesterase inhibitors, researchers develop these models based on a collection of existing inhibitors with known activities. nih.gov The process identifies key chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA) that are crucial for binding to AChE or BChE. nih.gov For instance, a typical pharmacophore model for an AChE inhibitor might consist of specific spatial arrangements of aromatic rings and hydrogen bond acceptors that complement the enzyme's active site. nih.govnih.gov These validated models then serve as 3D search queries to screen large chemical databases for new molecules that possess these essential features, leading to the identification of potential new drug candidates. nih.gov
In contrast to ligand-based methods, structure-based drug design (SBDD) relies on the known three-dimensional crystal structure of the target protein. researchgate.net Both AChE and BChE have well-characterized structures, featuring a deep and narrow active-site gorge that contains the catalytic machinery. nih.govnih.govnih.gov
The active site gorge has two primary domains of interest for inhibitor design:
Catalytic Active Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate) responsible for hydrolyzing acetylcholine (B1216132). rsc.orgnih.gov
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in the initial recognition and binding of substrates and inhibitors. nih.govnih.gov
SBDD principles focus on designing molecules that can fit snugly within this gorge and form favorable interactions with key amino acid residues in either the CAS, the PAS, or both (dual-binding site inhibitors). nih.govresearchgate.net Understanding the structural differences between AChE and BChE, such as the substitution of several aromatic residues in AChE with aliphatic ones in BChE, is crucial for designing selective inhibitors. nih.govacs.org
Virtual Screening Methodologies for Inhibitor Identification
Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgrsc.org This process acts as a filter, narrowing down millions of potential molecules to a manageable number for further investigation.
The process of hit identification begins by screening extensive chemical databases, such as ZINC or ChemDiv, which contain millions of commercially available or synthetically feasible compounds. rsc.orgresearchgate.net This screening can be performed using the previously developed ligand-based pharmacophore models or through structure-based methods like molecular docking. rsc.orgresearchgate.net
In a typical workflow, a pharmacophore model is used as a 3D query to rapidly filter the database, retaining only those molecules that match the required chemical features. rsc.orgresearchgate.net This initial list of hits is then often subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and subsequent molecular docking to refine the selection and prioritize the most promising candidates for biological evaluation. researchgate.net This hierarchical approach efficiently identifies novel scaffolds, such as the one for AChE/BChE-IN-18, from vast chemical spaces. rsc.org
Machine learning (ML) has become an integral part of drug discovery, offering powerful tools to build predictive models for biological activity and selectivity. nih.govmedium.com Quantitative Structure-Activity Relationship (QSAR) modeling is a common ML approach that correlates the chemical structures of compounds with their biological activities. medium.comnih.gov
To develop these models, a dataset of compounds with known inhibitory activities against AChE and BChE is used for training. nih.govnih.gov Various ML algorithms, such as Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN), are employed to create models that can predict the inhibitory potency (e.g., IC₅₀ values) of new, untested compounds. nih.govnih.gov These models have demonstrated robust performance, with high accuracy in predicting both activity and selectivity (AChE vs. BChE). nih.govacs.org For example, models have achieved Area Under the Receiver Operating Characteristic Curve (AUC-ROC) values between 0.83 and 0.87, indicating excellent predictive power. nih.gov Such models are invaluable for prioritizing hits from virtual screening and for guiding the design of inhibitors with a desired selectivity profile. nih.gov
Molecular Docking Studies of this compound
Molecular docking is a critical SBDD technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govmdpi.com For a candidate like this compound, docking studies provide detailed insights into its specific molecular interactions within the active sites of both AChE and BChE.
Docking simulations of a selective BuChE inhibitor designated as compound 18 revealed that it fits well within the enzyme's active site. acs.orgnih.gov The binding is stabilized by key interactions, including π-π stacking with aromatic residues like Trp82 and Phe329, which are crucial for affinity. nih.gov In a separate study, a compound identified as L18 was shown to be a potent AChE inhibitor. mdpi.comsciforum.net Docking analysis indicated that its binding is stabilized by hydrogen bonds with residues such as Tyr72 and Phe295. mdpi.comacs.org The binding energy, a calculated estimate of affinity, for L18 with AChE was found to be -7.799 kcal/mol, close to that of the known drug Donepezil. mdpi.comsciforum.net
These studies illustrate how specific interactions contribute to the compound's inhibitory activity and its selectivity profile. The data below summarizes the typical findings from such molecular docking analyses.
| Property | AChE Interaction (L18) | BChE Interaction (Compound 18) | Reference |
| Binding Energy (kcal/mol) | -7.799 | - | mdpi.comsciforum.net |
| Key Interacting Residues | Tyr72, Phe295 | Trp82, Gly116, Phe329 | mdpi.comacs.orgnih.gov |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | π-π Stacking, van der Waals Forces | mdpi.comacs.orgnih.gov |
Analysis of Binding Modes within Enzyme Active Sites and Gorges
The active site of acetylcholinesterase is characterized by a deep and narrow gorge, approximately 20 Å long, extending from the enzyme's surface to the catalytic machinery at its base. nih.govnih.govnih.gov This gorge is lined with a high concentration of aromatic residues, which constitute about 60% of its surface area. mdpi.com Computational docking studies predict that dual-binding inhibitors like this compound adopt an elongated conformation that allows them to span the length of this gorge.
The binding mode typically involves the inhibitor interacting simultaneously with two principal sites: the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) located near the gorge entrance. nih.govacs.org The inhibitor orients itself to form favorable interactions with both regions, effectively blocking substrate access and enzyme function. In BChE, the active site gorge is larger and more flexible due to the substitution of several large aromatic residues found in AChE with smaller aliphatic ones, which can accommodate bulkier inhibitors. nih.govnih.gov Docking studies of similar compounds in BChE show them occupying this larger space, often with moieties extending into the acyl-binding and choline-binding pockets. acs.org For instance, molecular docking of compound 18, a related inhibitor, within the BChE domain shows a specific orientation within these pockets. researchgate.net
Identification of Key Interacting Amino Acid Residues (e.g., Catalytic Active Site, Peripheral Anionic Site)
Molecular docking simulations identify the specific amino acid residues that are crucial for anchoring the inhibitor within the active sites of AChE and BChE. These interactions are fundamental to the inhibitor's potency and selectivity.
In Acetylcholinesterase (AChE): The interactions are typically categorized by the region of the active site gorge:
Catalytic Active Site (CAS): This site includes the catalytic triad (Ser203, His447, and Glu334) and an anionic subsite. nih.govnih.gov Inhibitors are predicted to form π-cation interactions with residues like Trp86 and Tyr337, which bind the quaternary ammonium (B1175870) group of acetylcholine. mdpi.comnih.gov Hydrophobic interactions are also common, for example, with Phe330 and Phe331. mdpi.com
Peripheral Anionic Site (PAS): Located at the gorge entrance, the PAS is rich in aromatic residues. acs.org Key interacting residues include Trp279, Tyr70, Tyr124, and Asp74. mdpi.comnih.gov These residues can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the inhibitor, helping to correctly orient it and enhance its binding affinity. nih.govmdpi.com
In Butyrylcholinesterase (BChE): While sharing homology with AChE, the BChE active site has key differences that alter inhibitor binding. nih.gov Notably, several aromatic residues from the AChE PAS are replaced by smaller, aliphatic residues in BChE, such as Leu286 and Val288. nih.govnih.gov This results in a less-defined PAS but a larger acyl-binding pocket. nih.gov Key predicted interactions for inhibitors in BChE include:
Hydrogen bonds with residues like Ser198 and Gly117.
Hydrophobic and π-π interactions with Trp82 in the choline-binding site and Tyr332. acs.orgresearchgate.net
Interactions with Asp70, a critical residue in the BChE peripheral site. researchgate.netacs.org
The table below summarizes the key amino acid residues within AChE and BChE that are computationally predicted to interact with inhibitors.
| Enzyme | Site | Key Interacting Amino Acid Residues | Type of Interaction |
| AChE | Catalytic Active Site (CAS) | Trp86, Tyr337, Phe330, Ser203, His447 | π-cation, Hydrophobic, Hydrogen Bonding |
| Peripheral Anionic Site (PAS) | Trp279, Tyr124, Asp74, Phe295 | π-π Stacking, Hydrogen Bonding | |
| BChE | Acyl-Binding Pocket | Leu286, Val288 | Hydrophobic |
| Choline-Binding Site | Trp82, Tyr332, Ala328 | π-cation, Hydrophobic | |
| Other Key Residues | Asp70, Ser198, Glu197 | Hydrogen Bonding, Electrostatic |
This table is generated based on computational studies of various inhibitors interacting with cholinesterases. mdpi.comnih.govnih.govnih.govacs.orgresearchgate.netacs.orgnih.govmdpi.com
Assessment of Binding Energy and Predicted Affinity
Molecular docking programs calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the binding affinity between an inhibitor and an enzyme. A lower (more negative) binding energy value suggests a more stable enzyme-inhibitor complex and, therefore, higher predicted potency. nih.govmdpi.com
Computational studies on various potent cholinesterase inhibitors have reported a range of binding energies. For example, docking analyses have identified inhibitors with binding energies against AChE as low as -7.8 kcal/mol and against BChE as low as -12.0 kcal/mol. nih.govmdpi.com These values are often compared to those of known drugs, like Donepezil, which shows a predicted binding energy of approximately -11.2 kcal/mol with AChE. mdpi.com The predicted affinity provides a quantitative measure to rank and prioritize compounds for further experimental testing.
The following table displays representative binding energies for different inhibitors against AChE and BChE as determined by molecular docking studies.
| Compound Type | Target Enzyme | Predicted Binding Energy (kcal/mol) |
| 2-hydroxy-N-phenylbenzamide derivative (L18) | AChE | -7.8 |
| Donepezil (Reference) | AChE | -11.2 |
| Biflavanone | BChE | -12.0 |
| Calomelanol J | BChE | -10.4 |
| HUN (Reference) | BChE | -8.7 |
This table presents example data from computational studies to illustrate typical binding energy values for cholinesterase inhibitors. nih.govmdpi.com
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-inhibitor complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing crucial information on the stability of the complex, the flexibility of the protein, and the persistence of key interactions in a simulated physiological environment. nih.gov
Conformational Dynamics of Enzyme-Inhibitor Complexes
MD simulations reveal that both the enzyme and the inhibitor are flexible and that their conformations adapt upon binding. A key dynamic feature of AChE is the "breathing" motion of its active site gorge, which can fluctuate between open and closed states. mdpi.com The binding of an inhibitor can influence these dynamics, often stabilizing a specific conformation.
Simulations show that certain regions of the enzyme, such as the acyl pocket loop and the Ω-loop (Cys69-Cys96), are particularly flexible and can change their conformation to accommodate different ligands. mdpi.commdpi.com Analysis of the inhibitor's conformation during MD simulations also reveals its torsional flexibility and how it settles into a low-energy, stable pose within the binding site. These dynamic adjustments are critical for achieving optimal binding and potent inhibition.
Stability and Interaction Profile of Ligand-Protein Interactions Over Time
A primary goal of MD simulations is to assess the stability of the predicted enzyme-inhibitor complex. nih.gov This is achieved by analyzing several parameters over the course of the simulation, typically lasting hundreds of nanoseconds. A stable complex is indicated by minimal fluctuations in these parameters.
Key metrics used to evaluate stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions. A low and stable RMSD value (typically below 3 Å) for the complex suggests that it remains in a stable conformational state throughout the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues. Higher RMSF values indicate more mobile regions of the protein, such as loops, while lower values correspond to more rigid structures like α-helices and β-sheets. mdpi.com
Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing significant unfolding or conformational changes. mdpi.com
Interaction Analysis: MD trajectories are analyzed to monitor the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme. mdpi.comresearchgate.net The consistent presence of these interactions throughout the simulation confirms their importance in stabilizing the complex. researchgate.net
| MD Simulation Parameter | Description | Indication of Stability |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions for the protein backbone and ligand over time. | A low, converging value (e.g., < 3 Å) indicates structural stability. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies stable (low fluctuation) versus flexible (high fluctuation) regions of the protein. mdpi.com |
| Radius of Gyration (Rg) | Represents the overall compactness of the protein-ligand complex. | A stable, non-drifting value suggests the complex maintains its folded structure. mdpi.com |
| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds over the simulation time confirm their role in stabilizing the complex. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the complex that is accessible to the solvent. | A stable SASA indicates consistent folding and that the ligand remains within the binding pocket. nih.gov |
Structure Activity Relationship Sar Studies of Ache/bche in 18 Analogs
Identification of Key Structural Features Governing Inhibitory Potency
The inhibitory potency of cholinesterase inhibitors is intrinsically linked to specific structural motifs that facilitate interaction with the enzyme's active site. The active site gorge of both AChE and BChE contains a catalytic triad (B1167595) (Ser-His-Glu), a choline-binding pocket, and an acyl-binding pocket. rsc.org Key structural features that govern the inhibitory potency of various analogs include:
Aromatic Rings: The presence of aromatic rings is crucial for establishing π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan (Trp) and tyrosine (Tyr). mdpi.comacs.org For instance, the carbazole (B46965) ring in certain inhibitors forms π-π interactions with Trp231 and Phe329 in BChE. acs.org
Linker Length and Composition: In hybrid molecules, such as tacrine-coumarin or tacrine-lophine hybrids, the length and nature of the linker connecting the two pharmacophores are critical. heraldopenaccess.us An appropriately sized linker allows the molecule to span the distance between the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, often leading to a significant increase in inhibitory potency. heraldopenaccess.us For example, heptylene-linked bis-tacrine is a thousand-fold more potent than tacrine (B349632) in inhibiting rat brain AChE. heraldopenaccess.us
Hydrogen Bonding Moieties: The ability to form hydrogen bonds with amino acid residues in the active site can significantly enhance binding affinity. The NH group of a hexahydroquinoline ring, for example, can interact with His438 in BChE via hydrogen bonding. acs.org Similarly, hydroxyl groups are important for forming stabilizing hydrogen bonds. nih.gov
Carbamate (B1207046) Group: For carbamate-based inhibitors, this functional group is essential for the mechanism of inhibition, which involves the carbamylation of the serine residue in the catalytic triad. This forms a stable complex that is slow to hydrolyze, leading to prolonged enzyme inhibition. acs.org
Table 1: Key Structural Features and their Role in Inhibitory Potency
| Structural Feature | Role in Inhibition | Example Interaction |
|---|---|---|
| Aromatic Rings | π-π stacking interactions with active site residues | Carbazole ring with Trp231 and Phe329 in BChE acs.org |
| Linker Chain | Spans catalytic and peripheral anionic sites | Heptylene linker in bis-tacrine heraldopenaccess.us |
| Hydrogen Bond Donors/Acceptors | Forms hydrogen bonds with active site residues | NH of hexahydroquinoline with His438 in BChE acs.org |
| Carbamate Moiety | Carbamylation of the catalytic serine residue | Physostigmine (B191203) and its analogs acs.org |
Elucidation of Structural Determinants for Enzyme Selectivity
The selectivity of an inhibitor for AChE versus BChE is primarily determined by differences in the size and amino acid composition of their respective active site gorges. rsc.orgacs.org While the enzymes share over 50% sequence identity, key substitutions of aromatic residues in AChE with aliphatic ones in BChE create a larger and more flexible active site in the latter. acs.orgnih.gov
Size and Shape of the Active Site Gorge: The active site gorge of BChE is approximately 200 ų larger than that of AChE. acs.orgmonash.edu This allows BChE to accommodate bulkier ligands that may not fit well within the more constrained AChE active site. nih.gov
Acyl-Binding Pocket Residues: A critical difference lies in the acyl-binding pocket. In AChE, residues like Phe295 and Phe297 restrict the size of ligands that can bind. In BChE, these are replaced by the more flexible and smaller residues Leu286 and Val288, which allows for the binding of bulkier groups and can confer BChE selectivity. acs.orgmonash.edu
N-Substituted Moiety in Carbamates: In series of carbamate inhibitors, the structure of the N-substituted group is a primary determinant of selectivity. acs.orgnih.gov For example, N-methylcarbamates often show minimal selectivity, while N-ethylcarbamates can favor BChE. acs.org Conversely, N-2'-methylphenylcarbamates can exhibit high AChE selectivity. acs.org
Peripheral Anionic Site (PAS) Differences: The composition of the PAS also differs, with residues like Trp286, Tyr72, and Tyr124 in AChE being replaced by Ala277, Asn68, and Gln119 in BChE, respectively. acs.org These differences can be exploited to design selective inhibitors that interact differently with the PAS of each enzyme.
Table 2: Structural Determinants of AChE vs. BChE Selectivity
| Structural Determinant | Impact on Selectivity | Example |
|---|---|---|
| Bulky Substituents | Favors BChE due to its larger active site | Bulky ethoxy groups enhance hydrophobic interactions in BChE nih.gov |
| N-Substituted Carbamate Group | Modulates selectivity based on its structure | N-ethylcarbamates show moderate BChE preference acs.org |
| Acyl Pocket Interactions | Flexibility of BChE's acyl pocket (Leu286, Val288) accommodates larger groups acs.orgmonash.edu | Bulky carbazole rings can reside in the BChE acyl pocket acs.org |
| Peripheral Anionic Site (PAS) Interactions | Differences in PAS residues allow for selective targeting | Replacement of aromatic residues in AChE with aliphatic ones in BChE acs.org |
Impact of Substituent Position and Chemical Nature on Inhibitory Activity
The position and electronic properties of substituents on the core scaffold of an inhibitor have a profound effect on its activity.
Positional Isomerism: The location of a substituent on an aromatic ring can drastically alter inhibitory potency. For chalcone (B49325) derivatives, a hydroxyl group at the ortho position of ring A (relative to the carbonyl group) plays a significant role in AChE inhibition. mdpi.com In a series of benzamide (B126) and picolinamide (B142947) derivatives, para-substituted dimethylamine (B145610) side chains resulted in more potent and selective AChE inhibition compared to ortho- or meta-substituted analogs. tandfonline.com
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent influences the electronic distribution of the molecule, affecting its interaction with the enzyme. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) often enhance inhibitory activity. nih.govrsc.org For instance, a 2-chloro substituted cinnamoyl piperidinyl acetate (B1210297) derivative was the most potent AChE inhibitor in its series, likely due to favorable electrostatic interactions. nih.gov Conversely, electron-donating groups can sometimes decrease activity. rsc.org
Steric Effects: The size of a substituent can impact how well the inhibitor fits into the active site. While AChE's confined active site generally favors smaller substituents, the larger active site of BChE can accommodate bulkier groups, which can lead to enhanced potency through increased hydrophobic interactions. nih.gov For example, a 2-bromo substituent, being bulkier than a 2-chloro one, showed reduced potency for AChE but improved inhibition of BChE. nih.gov
Table 3: Influence of Substituents on Inhibitory Activity
| Factor | Observation | Example Compound Series |
|---|---|---|
| Substituent Position | Para-substitution often leads to higher AChE potency and selectivity. | Benzamide and picolinamide derivatives tandfonline.com |
| Electron-Withdrawing Groups | Generally increase inhibitory activity. | 2-chloro substituted cinnamoyl piperidinyl acetates nih.gov |
| Electron-Donating Groups | Can decrease inhibitory activity. | Pyrazoline derivatives rsc.org |
| Steric Bulk | Smaller groups are favored by AChE; larger groups can be accommodated by BChE. | Cinnamoyl piperidinyl acetates (2-Br vs. 2-Cl) nih.gov |
Stereochemical Effects on Enzyme Inhibition
Stereochemistry plays a critical role in the interaction between an inhibitor and its target enzyme, as enzymes are chiral macromolecules that can differentiate between enantiomers.
Enantiomeric Preference: For many cholinesterase inhibitors, one enantiomer is significantly more potent than the other. In the case of physostigmine and its analogs, the levorotary (-) enantiomers with a 3a-S configuration are the active inhibitors of cholinesterases. acs.org The (+)-enantiomers are often virtually inactive. acs.org
Degree of Stereoselectivity: The degree of stereoselectivity, often expressed as the ratio of IC₅₀ values between the enantiomers (R/S or S/R), can be very high. For the physostigmine series, the S-configuration is vastly more potent, with R/S values of ≥353 for AChE and ≥102 for BChE. acs.org
Exceptions to High Selectivity: Not all inhibitor classes show such a strong enantiomeric preference. For novel tetrahydrofurobenzofuran and dihydrobenzodioxepine series, both enantiomers demonstrated potent cholinesterase inhibitory activity, with R/S values of ≤9.3. acs.org
Influence on Binding Pose: Stereochemistry can hinder the effective alignment of an inhibitor within the active site. An incorrect stereochemical configuration can prevent the molecule from achieving an optimal binding pose, even if it possesses the necessary functional groups for interaction. mdpi.com This highlights the critical impact of three-dimensional structure on enzyme inhibition. mdpi.com
Table 4: Stereochemical Influence on Cholinesterase Inhibition
| Inhibitor Series | Stereochemical Observation | Potency Ratio (R/S or S/R) |
|---|---|---|
| Physostigmine analogs | S-configuration is significantly more potent. acs.org | ≥353 for AChE, ≥102 for BChE acs.org |
| Tetrahydrofurobenzofuran analogs | Both enantiomers are potent, with a preference for the S-configuration. acs.org | ≤9.3 acs.org |
| Thiocholine-substituted nerve agent models | Sp-enantiomers show greater inhibition potency for both AChE and BChE. nih.gov | Not explicitly quantified, but Sp is more potent. |
Mechanistic Insights into Cholinesterase Inhibition by Ache/bche in 18
Molecular Basis of Enzyme-Inhibitor Binding Interactions
While detailed analyses point to hydrophobic and electrostatic forces as primary drivers, hydrogen bonds play a crucial role in defining the specific orientation of inhibitors within the cholinesterase active site. sciforum.netpreprints.org For many inhibitors, these bonds form with key residues in the catalytic or peripheral sites, contributing to the stability of the enzyme-inhibitor complex. sciforum.netresearchgate.net In the case of AChE/BChE-IN-18, although specific hydrogen bond interactions are not extensively detailed in available literature, they are an anticipated component of its binding mechanism, consistent with the behavior of other cholinesterase inhibitors that engage with residues in the active site gorge. nih.gov
Hydrophobic interactions and π-π stacking are critical for the affinity of this compound, particularly with BChE. The active site gorge of cholinesterases is lined with aromatic residues that create a hydrophobic environment. researchgate.netmdpi.com For compound 18, molecular modeling studies have identified several key amino acid residues in BChE that are vital for its binding, largely through hydrophobic and aromatic interactions. nih.gov
Key interacting residues for compound 18 within the BChE active site include Trp82 and Phe329. nih.gov These aromatic residues are known to engage in π-π stacking or T-stacking interactions with the aromatic moieties of the inhibitor, significantly stabilizing the complex. nih.gov The contribution of van der Waals forces, which encompass these hydrophobic contacts, is a substantial component of the total binding free energy. nih.govfrontiersin.org
| Residue | Interaction Energy (kcal/mol) | Interaction Type |
| Trp82 | -3.30 ± 0.35 | Hydrophobic, Cation-π/π-π Stacking nih.govresearchgate.net |
| Gly116 | -1.15 ± 0.66 | van der Waals nih.gov |
| Phe329 | -2.61 ± 0.53 | Hydrophobic, π-π T-stacking nih.govnih.gov |
This table presents the key BChE residues interacting with this compound and their respective interaction energies as determined by molecular dynamics simulations. A residue is typically considered vital for ligand interaction if the energy is lower than -1 kcal/mol. nih.gov
Electrostatic forces represent a dominant factor in the binding of this compound to BChE. The interior of the cholinesterase gorge possesses a significant negative electrostatic potential, which serves to attract and guide positively charged ligands toward the catalytic site at the bottom. mdpi.comencyclopedia.pub
Calculations using the molecular mechanics/Poisson–Boltzmann surface area (MM-PBSA) method have quantified the contributions of different energy components to the binding of compound 18. These studies revealed that the electrostatic energy (EEL) contributes more significantly to the binding affinity with BChE than the van der Waals energy (VDWAALS), which represents hydrophobic contacts. nih.gov This indicates that strong electrostatic attraction between the inhibitor and the enzyme is the primary driving force for the formation of the stable BChE-inhibitor complex.
| Energy Component | Value (kcal/mol) for BChE-18 Complex | Description |
| Van der Waals (VDWAALS) | Lower contribution | Represents hydrophobic interactions and is a key component of binding. nih.gov |
| Electrostatic (EEL) | Greater contribution | The primary driving force for the binding of compound 18 with BChE. nih.gov |
| Total Binding Free Energy | -48.23 ± 6.08 | Indicates an energetically stable and favorable binding interaction. nih.gov |
This table summarizes the energetic contributions to the binding of this compound to BChE, highlighting the dominant role of electrostatic interactions. nih.gov
Allosteric Modulation and Peripheral Site Interactions
The active site of cholinesterases is a long gorge that contains the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. researchgate.netheraldopenaccess.us Ligands that bind to the PAS can allosterically modulate the enzyme's function without directly interacting with the catalytic triad (B1167595). embopress.org This dual-site binding is a known mechanism for potent enzyme inhibition. heraldopenaccess.us
For this compound, its binding pattern suggests potential interactions with regions beyond the primary catalytic site. Studies on structurally similar compounds reveal that side chains can extend out of the active site gorge, hinting at engagement with the PAS. nih.gov The PAS in BChE includes the residue Asp70, which, along with other aromatic residues, can interact with and guide ligands. researchgate.netacs.org While direct evidence for this compound binding to a distinct allosteric site is not fully established, its binding mode within the gorge, influenced by residues like Trp82 which is linked to the PAS, suggests a complex interaction that may involve peripheral regions. nih.govacs.org This type of interaction, spanning from the catalytic area toward the gorge entrance, is characteristic of dual-binding site inhibitors. heraldopenaccess.us
Enzyme Conformational Changes Induced by Inhibitor Binding
The binding of an inhibitor to a cholinesterase enzyme is not a simple lock-and-key process; it can induce significant conformational changes in the enzyme's structure. pnas.orgresearchgate.net These changes can range from minor side-chain rearrangements to larger movements of entire loops, such as the acyl-binding loop or the flexible Ω-loop at the gorge entrance. nih.govencyclopedia.pub Such induced-fit mechanisms can optimize the interactions between the enzyme and the inhibitor, leading to tighter binding. pnas.org
In studies of compounds with binding patterns similar to this compound, significant conformational changes were observed during molecular dynamics simulations. nih.gov For instance, a similar inhibitor was shown to adopt a U-shaped conformation within the BChE active site, a shape stabilized by interactions that cause part of the molecule to point out of the gorge. nih.gov Given that the binding pattern of this compound is reported to be similar, it is plausible that it also induces specific conformational adaptations in BChE to accommodate its structure, thereby ensuring a stable and high-affinity interaction. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
